1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene
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Overview
Description
1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, which is known for its significant impact on the chemical and physical properties of organic molecules . The trifluoromethoxy group is increasingly important in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through radical trifluoromethylation, a process that involves the generation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The trifluoromethoxy group can be involved in reduction reactions, leading to the formation of different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Chemistry: 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity and molecular interactions .
Medicine: The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through the trifluoromethoxy group. This group can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The nitro group can also undergo reduction to form reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
1,4-Dimethyl-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
2-Nitro-6-(trifluoromethoxy)benzene: Similar structure but without the dimethyl groups, leading to variations in reactivity and applications.
Uniqueness: 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene is unique due to the presence of both the trifluoromethoxy and nitro groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H8F3NO3 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
2,5-dimethyl-1-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3NO3/c1-5-3-7(13(14)15)6(2)8(4-5)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
YTNFLNLNUGJRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(F)(F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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